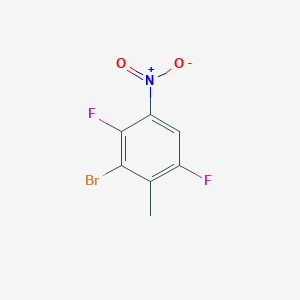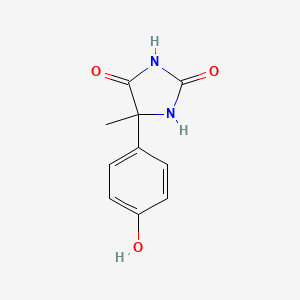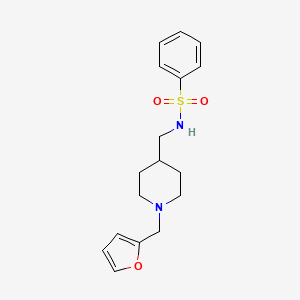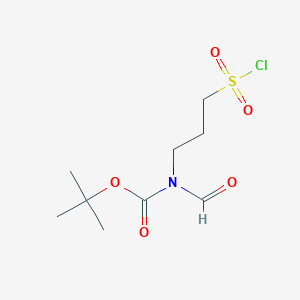![molecular formula C22H23NO2S B2884986 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone CAS No. 1795298-46-2](/img/structure/B2884986.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone, also known as Xanomeline, is a potent muscarinic agonist that has been widely studied for its potential therapeutic applications. It was first synthesized in 1989 by Eli Lilly and Company, and since then, it has been extensively researched for its therapeutic potential in treating various diseases.
Detailed Synthesis Method
{
"Design of the Synthesis Pathway": "The synthesis pathway for the compound '((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the xanthene derivative, which is synthesized via a Friedel-Crafts acylation reaction. The second intermediate is the bicyclic amine, which is synthesized via a series of steps involving the reduction of a ketone, followed by a reductive amination reaction. The two intermediates are then coupled together using a coupling reagent to form the final product."
"Starting Materials": [
"9H-xanthene-9-carboxylic acid",
"Thionyl chloride",
"Methanol",
"Sodium borohydride",
"2,3-dihydro-1H-inden-1-one",
"Lithium aluminum hydride",
"8-bromo-3-methylthio-1,2,3,4-tetrahydroisoquinoline",
"Triethylamine",
"N,N'-dicyclohexylcarbodiimide",
"Methanesulfonic acid",
"Sodium bicarbonate",
"Ethyl acetate",
"Water"
]
"Reaction": [
"
Step 1:Synthesis of xanthene derivative",
"React 9H-xanthene-9-carboxylic acid with thionyl chloride and methanol to form 9H-xanthene-9-carbonyl chloride",
"React 9H-xanthene-9-carbonyl chloride with 2,3-dihydro-1H-inden-1-one in the presence of aluminum chloride to form the xanthene derivative",
"
Step 2:Synthesis of bicyclic amine",
"Reduce 2,3-dihydro-1H-inden-1-one with sodium borohydride to form the corresponding alcohol",
"React the alcohol with methanesulfonic acid to form the corresponding mesylate",
"React the mesylate with 8-bromo-3-methylthio-1,2,3,4-tetrahydroisoquinoline in the presence of triethylamine to form the bicyclic amine",
"
Step 3:Coupling of intermediates",
"React the xanthene derivative with the bicyclic amine in the presence of N,N'-dicyclohexylcarbodiimide to form the final product",
"Purify the final product using a mixture of ethyl acetate and water, followed by drying and recrystallization"
]
}
Mechanism Of Action
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone acts as a potent muscarinic agonist, specifically targeting the M1 and M4 subtypes. It increases the activity of the cholinergic system in the brain, leading to improved cognitive function and reduced psychotic symptoms. It also activates the M3 subtype in the periphery, leading to reduced food intake and body weight.
Biochemical And Physiological Effects
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine in the brain, leading to improved cognitive function. It also activates the dopaminergic system in the brain, leading to reduced psychotic symptoms. Additionally, it reduces food intake and body weight by activating the M3 subtype in the periphery.
Advantages And Limitations For Lab Experiments
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has several advantages for lab experiments. It is a potent and selective muscarinic agonist, making it a useful tool for studying the cholinergic system in the brain. Additionally, it has been extensively studied, and its pharmacological effects are well-characterized. However, one limitation is that it has poor blood-brain barrier penetration, making it less effective in the central nervous system.
Future Directions
There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone. One area of interest is its potential as a treatment for obesity. Further studies are needed to determine its long-term efficacy and safety in humans. Additionally, it may have potential as a treatment for other diseases, such as Parkinson's disease and depression. Further research is needed to determine its therapeutic potential in these areas.
Scientific Research Applications
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. It has been shown to improve cognitive function in patients with Alzheimer's disease and reduce psychotic symptoms in patients with schizophrenia. Additionally, it has been found to reduce food intake and body weight in animal models of obesity.
properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-26-16-12-14-10-11-15(13-16)23(14)22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-9,14-16,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOKJNPYRGSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)
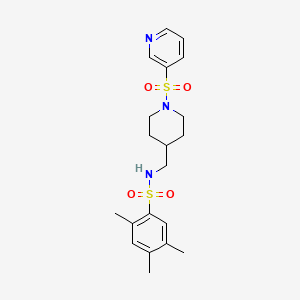
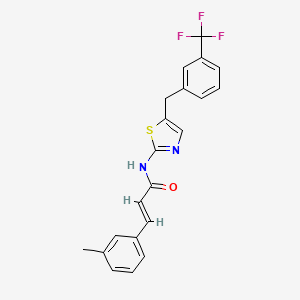
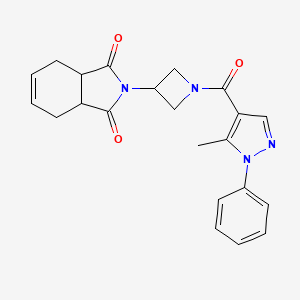
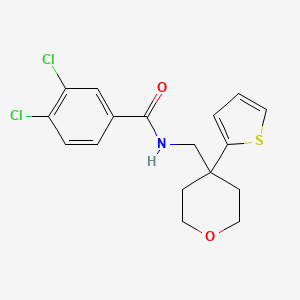
![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)
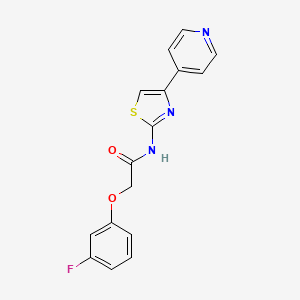
![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)
![2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2884919.png)
